molecular formula C14H28O2 B14541237 4-Methyl-2,2-dipropylheptanoic acid CAS No. 62179-71-9

4-Methyl-2,2-dipropylheptanoic acid

Cat. No.: B14541237
CAS No.: 62179-71-9
M. Wt: 228.37 g/mol
InChI Key: YAVFJANTCNCLSH-UHFFFAOYSA-N
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Description

4-Methyl-2,2-dipropylheptanoic acid is a branched-chain fatty acid characterized by a seven-carbon backbone (heptanoic acid) with a methyl group at the fourth carbon and two propyl groups at the second carbon. This structural arrangement imparts unique physicochemical properties, such as increased hydrophobicity compared to linear-chain fatty acids, due to steric hindrance and branching.

Properties

CAS No.

62179-71-9

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

4-methyl-2,2-dipropylheptanoic acid

InChI

InChI=1S/C14H28O2/c1-5-8-12(4)11-14(9-6-2,10-7-3)13(15)16/h12H,5-11H2,1-4H3,(H,15,16)

InChI Key

YAVFJANTCNCLSH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CCC)(CCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,2-dipropylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of heptanoic acid derivatives. For instance, starting with 2,2-dipropylheptanoic acid, a Friedel-Crafts alkylation can be performed using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,2-dipropylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Bromine (Br₂), chlorine (Cl₂), aluminum chloride (AlCl₃)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

4-Methyl-2,2-dipropylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2,2-dipropylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to altered lipid profiles in cells.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

2-Ethyl-4-methyl-2-propylheptanoic Acid
  • Structure : Differs by having an ethyl group instead of a second propyl group at the second carbon.
2-(4-Ethylphenyl)-2-methylpropanoic Acid
  • Structure: Features an aromatic ring (4-ethylphenyl) attached to a branched propanoic acid backbone.
  • Key Properties: Molecular weight: 192.25 g/mol. XLogP3: 3.1 (indicating moderate hydrophobicity). Hydrogen bonding: 1 donor, 2 acceptors. Topological polar surface area (TPSA): 37.3 Ų .
  • Comparison: The aromatic component introduces π-π interactions and greater rigidity, unlike the aliphatic branches of 4-methyl-2,2-dipropylheptanoic acid. This aromaticity likely enhances binding to proteins or receptors compared to the purely aliphatic target compound.
(4S)-4-Methyl-2,5,7-trioxoheptanoic Acid
  • Structure : Contains three ketone groups (at C2, C5, and C7) in addition to the methyl group at C3.
  • Key Properties :
    • Molecular weight: 186.16 g/mol.
    • Oxygen-rich structure increases polarity (TPSA: 86.99 Ų estimated).
    • Chiral center at C4 introduces stereochemical complexity .
  • Comparison: The trioxo groups drastically alter solubility and reactivity, making this compound more polar and prone to nucleophilic reactions compared to the fully saturated, non-oxidized target compound.
Antibacterial Potential

coli and S. aureus. These compounds leverage hydrophobic interactions to disrupt bacterial membranes, suggesting that the target compound’s branched alkyl groups could similarly enhance membrane permeability .

Metabolic and Pharmacological Profiles
  • Aromatic Analogues: Compounds like 2-(4-ethylphenyl)-2-methylpropanoic acid may interact with enzymes or receptors due to their planar aromatic moieties, a feature absent in the aliphatic target compound .
  • Ketone-Rich Derivatives : The trioxo compound’s ketone groups could participate in redox reactions or act as Michael acceptors, contrasting with the metabolic stability of the saturated target compound .

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